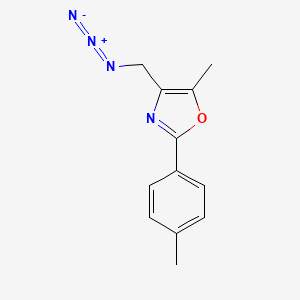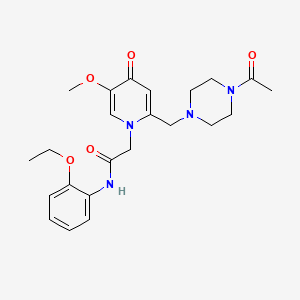![molecular formula C18H34O2Si2 B2556710 Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 120951-86-2](/img/structure/B2556710.png)
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzene, 1,3-bis(1,1-dimethylethyl)-” is a chemical compound with the formula C14H22. It is also known by other names such as m-Di-tert-butylbenzene and 1,3-Ditertiarybutylbenzene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-bis(1,1-dimethylethyl)-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Benzene, 1,3-bis(1,1-dimethylethyl)-” has a molecular weight of 190.32400. It has a density of 0.859 g/mL at 25 °C (lit.), a boiling point of 106-107 °C18 mm Hg (lit.), and a melting point of 10-11 °C (lit.). Its exact mass is 190.17200 and it has a LogP of 4.28160 .科学的研究の応用
Enzyme Induction and Molecular Dosimetry
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) and its analogs have been studied for their ability to induce hepatic drug-metabolizing enzymes in mice, suggesting potential applications in modulating enzyme activity for therapeutic purposes. These studies emphasize the importance of the structure of the pyridyloxy ring and the substitution pattern of the benzene ring in determining enzyme induction activity, suggesting a receptor-mediated mechanism of action for the induction process (Kelley et al., 1985).
Toxicity Assessment and Environmental Monitoring
Research has focused on the genotoxic and mutagenic potential of benzene and its metabolites, such as 1,2,3,4-diepoxybutane (DEB), with significant implications for environmental health and safety. Studies on the molecular dosimetry of DEB-induced DNA-DNA cross-links in tissues of mice and rats exposed to benzene offer insights into the species and gender differences in benzene-induced cancer, providing valuable information for risk assessment and regulatory measures (Goggin et al., 2009).
Oxidative Stress and Metabolic Pathways
The toxic effects of benzene on the metabolic pathways, particularly related to oxidative stress and DNA damage, have been a significant focus of research. Studies assessing benzene-induced oxidative impairment in rat isolated pancreatic islets and the effect on insulin secretion highlight the vulnerability of pancreatic glucose metabolism to benzene toxicity. This research contributes to understanding the mechanisms of benzene toxicity and its broader implications on metabolic diseases (Bahadar et al., 2015).
Antagonistic Effects and Gene Expression
Explorations into the effects of co-exposure of benzene with other compounds, such as toluene and xylene, reveal complex interactions that modulate toxicity. Studies using Drosophila melanogaster as a model organism show significant alterations in stress gene expression, ROS generation, and oxidative stress markers, providing insights into the cellular and molecular mechanisms of toxicity and potential avenues for mitigating the effects of exposure to these compounds (Singh et al., 2010).
Safety and Hazards
特性
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h11-14H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBATDPDOJPGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)




![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)
![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2556638.png)

![N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2556645.png)
![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)

![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)